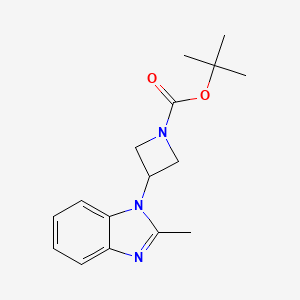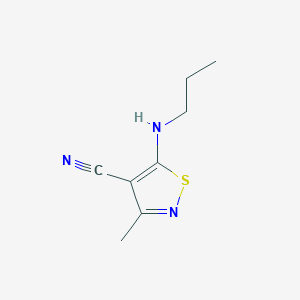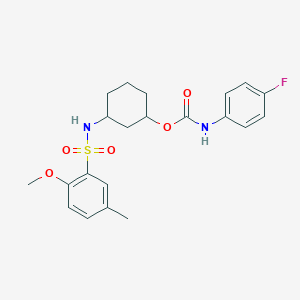![molecular formula C11H13N3O3 B2713046 1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1105195-68-3](/img/structure/B2713046.png)
1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of certain precursors followed by cyclization . The specifics of the synthesis can vary depending on the substituents attached to the pyrido[2,3-d]pyrimidine core .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines can depend on the specific substituents attached to the core structure . These reactions can involve various functional groups and can be influenced by factors such as temperature and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can be influenced by the specific substituents attached to the core structure . These properties can include factors such as solubility, melting point, and reactivity .Scientific Research Applications
Medicinal Chemistry Applications
Antithrombotic Compounds : Compounds related to 1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been studied for their potential as antithrombotic agents. For instance, 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a similar compound, showed promising cerebral and peripheral effects as an antithrombotic agent (Furrer, Wágner, & Fehlhaber, 1994).
Antimicrobial Activity : Pyrido-pyrimidine derivatives have been explored for their antimicrobial properties. Research shows that such derivatives, when combined with certain amino acids, exhibit variable antibacterial activities and may act as potent antibacterial and antitumor agents (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).
Urease Inhibition : Derivatives of pyrido-pyrimidine have also been investigated for their urease inhibition activity, a significant factor in treating infections caused by urease-producing bacteria (Rauf et al., 2010).
Supramolecular Chemistry
- Hydrogen-bonded Supramolecular Assemblies : Pyrimidine derivatives have been utilized to create novel crown-containing hydrogen-bonded supramolecular assemblies. These have potential applications in materials science and nanotechnology (Fonari et al., 2004).
Materials Science
Photophysical Properties and pH-Sensing : Pyrimidine-phthalimide derivatives, closely related to 1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have been developed with notable solid-state fluorescence and potential as colorimetric pH sensors (Yan et al., 2017).
Synthesis of Novel Heterocycles : The efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has been reported, offering a range of applications in the field of organic chemistry and materials science (Ashraf et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-3-6-17-7-4-5-12-9-8(7)10(15)13-11(16)14(9)2/h4-5H,3,6H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDAXJWRJRFMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=O)NC(=O)N(C2=NC=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate](/img/structure/B2712965.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2712966.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2712970.png)
![6-(5-Bromofuran-2-yl)-3-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2712971.png)

![N-(3,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2712973.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2712975.png)
![Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2712976.png)

![1-(3-fluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide](/img/structure/B2712980.png)

![Methyl N-[4-[[4-(furan-2-yl)thiophen-2-yl]methylsulfamoyl]phenyl]carbamate](/img/structure/B2712982.png)
![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2712983.png)
![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2712985.png)